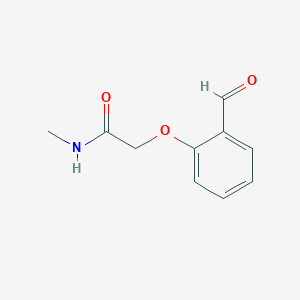

2-(2-formylphenoxy)-N-methylacetamide

Description

2-(2-Formylphenoxy)-N-methylacetamide is a synthetic acetamide derivative characterized by a phenoxy group substituted with a formyl moiety at the ortho position and an N-methylacetamide side chain. Its synthesis involves the reaction of 2-chloroacetamide with salicylaldehyde in the presence of potassium carbonate (K₂CO₃) at room temperature, yielding the product after 24 hours . Structural confirmation is achieved via NMR, FTIR, and single-crystal X-ray diffraction (XRD), revealing a highly planar molecular geometry .

Properties

IUPAC Name |

2-(2-formylphenoxy)-N-methylacetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11NO3/c1-11-10(13)7-14-9-5-3-2-4-8(9)6-12/h2-6H,7H2,1H3,(H,11,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XGBGUOKFVIRIKH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(=O)COC1=CC=CC=C1C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

193.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Scientific Research Applications

2-(2-Formylphenoxy)-N-methylacetamide has several applications in scientific research:

Mechanism of Action

The mechanism by which 2-(2-formylphenoxy)-N-methylacetamide exerts its effects involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Structural Analogues with Phenoxy-Acetamide Backbone

Several compounds share the phenoxy-acetamide core but differ in substituents, influencing their physicochemical and biological properties. Key examples include:

Impact of Substituents on Reactivity and Bioactivity

- Hydrophilic Modifications : Compound 31 incorporates a hydroxyl group, increasing solubility but reducing yield (54%) compared to 30 (82%) .

- Planarity and Antiviral Activity: The planar structure of 2-(2-formylphenoxy)-N-methylacetamide facilitates interactions with SARS-CoV-2 proteins, a feature absent in bulkier derivatives like 30 and 31 .

- N-Substituent Effects: N,N-dimethylacetamide derivatives (e.g., 2-(2-formylphenoxy)-N,N-dimethylacetamide) exhibit higher lipophilicity, which may enhance membrane permeability but reduce specificity .

Biological Activity

2-(2-formylphenoxy)-N-methylacetamide, a compound with potential biological significance, has garnered attention in various fields, including medicinal chemistry and pharmacology. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by its unique chemical structure, which includes a phenoxy group and an N-methylacetamide moiety. This structure allows for diverse interactions with biological targets, contributing to its biological activity.

The biological effects of this compound are primarily attributed to its ability to interact with specific proteins and enzymes within cells. The compound may exert its effects through:

- Enzyme Inhibition : It can inhibit key enzymes involved in metabolic pathways, affecting cellular functions.

- Protein Binding : The compound may form hydrogen bonds with proteins, potentially altering their structure and function.

Biological Activity

Research indicates that this compound exhibits various biological activities:

Research Findings

Several studies have investigated the biological activity of related compounds or derivatives:

- Case Study on Anticancer Effects :

- Enzyme Interaction Studies :

-

Toxicological Assessments :

- While detailed toxicological data specifically for this compound is scarce, studies on benzaldehyde derivatives have provided insights into potential toxicity profiles, indicating a need for further investigation into the safety and efficacy of this compound in therapeutic applications.

Table 1: Summary of Biological Activities

| Activity Type | Observed Effects | Reference |

|---|---|---|

| Anticancer | Induces apoptosis in MCF-7 cells | |

| Enzyme Inhibition | Potential inhibition of xanthine oxidase | |

| Antimicrobial | Suggested activity based on structural analogs |

Table 2: Case Study Results

| Compound | IC50 (μg/mL) | Effect on Apoptotic Markers |

|---|---|---|

| CuPAHMQ (similar compound) | 11.18 | ↑ P53, ↑ Bax, ↓ Bcl-2 |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.